An In-Depth Technical Guide to 1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry. The piperazine moiety is a "privileged scaffold" in drug discovery, and its derivatives are integral to a wide range of therapeutic agents, including those with antipsychotic, antidepressant, and anxiolytic activities.[1][2] This guide details a plausible synthetic route, methods for characterization, and discusses the potential pharmacological relevance of this specific derivative.
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the design of bioactive molecules.[3] Its unique structural and physicochemical properties, such as its ability to exist in a stable chair conformation and its basicity, allow for favorable interactions with biological targets.[4] The presence of two nitrogen atoms provides opportunities for substitution, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[3] The incorporation of a tetrahydropyran (THP) moiety can further influence properties such as solubility and metabolic stability.[5] The specific compound, 1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine, combines these features, making it a valuable building block for the synthesis of novel therapeutic agents.
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
A summary of predicted physicochemical properties is presented in Table 1. These values are crucial for understanding the compound's behavior in biological systems and for the design of analytical and purification methods.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₁₀H₂₀N₂O | Based on structure |
| Molecular Weight | 184.28 g/mol | Calculated from formula |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar piperazine derivatives[6] |
| Boiling Point | Estimated to be in the range of 250-300 °C | Extrapolated from related structures |
| Melting Point | Not readily predictable; may be a low-melting solid | Dependent on crystalline structure |
| Solubility | Expected to be soluble in water and polar organic solvents | Presence of polar functional groups[4] |
| pKa | Two pKa values are expected due to the two nitrogen atoms, likely in the ranges of 8-9 and 4-5 | Based on piperazine's pKa values of 5.35 and 9.73[4] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of 1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine. Novel, functionalized piperazine derivatives are typically characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.[7]
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet around 2.2-2.4 ppm), the piperazine ring protons (a complex series of multiplets between 2.0 and 3.5 ppm), the tetrahydropyran ring protons (multiplets between 1.5 and 4.0 ppm), and the methine proton at the C3 position of the piperazine ring.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the methyl carbon, the carbons of the piperazine and tetrahydropyran rings, with chemical shifts influenced by the neighboring nitrogen and oxygen atoms.
2.2.2. Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the compound is expected to show a prominent [M+H]⁺ ion at m/z 185.16.
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum would be characterized by C-H stretching vibrations in the 2800-3000 cm⁻¹ region, C-N stretching vibrations, and a prominent C-O-C stretching band from the tetrahydropyran ring around 1100 cm⁻¹.
Synthesis and Purification
A plausible and efficient synthetic route for 1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine can be designed based on established methods for the synthesis of substituted piperazines.[8] Reductive amination is a common and effective strategy.[3]
Proposed Synthetic Pathway
A potential two-step synthesis is outlined below, starting from commercially available reagents.
Caption: Proposed synthetic workflow for piperazine derivatives.
Experimental Protocol: Synthesis of 1-methyl-4-(tetrahydro-2H-pyran-4-yl)piperazine
This protocol describes a reductive amination reaction, a common method for forming C-N bonds.
Materials:
-
1-Methylpiperazine
-
Tetrahydro-4H-pyran-4-one
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 1-methylpiperazine (1.0 eq) in 1,2-dichloroethane (DCE), add tetrahydro-4H-pyran-4-one (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Characterization of the Final Product
The purified product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Potential Applications and Research Directions
The piperazine scaffold is a key component in many drugs targeting the central nervous system (CNS).[9] Derivatives of piperazine have been investigated for a wide range of pharmacological activities, including:
-
Antipsychotic agents: Many atypical antipsychotics feature a piperazine moiety.[1]
-
Antidepressants: The piperazine ring is present in several antidepressant drugs.[1]
-
Anxiolytics: Some anxiolytic agents incorporate the piperazine structure.[1]
The specific structural features of 1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine, particularly the presence of the tetrahydropyran ring, may confer desirable pharmacokinetic properties, such as improved solubility and metabolic stability, which are critical for CNS drug candidates. Further research into the biological activity of this compound and its derivatives is warranted to explore its potential as a lead compound in drug discovery programs.
The workflow for investigating the biological activity of a novel piperazine derivative is illustrated below.
Caption: Workflow for the biological evaluation of a novel compound.
Conclusion
1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established chemical methodologies, and its structural features suggest potential for favorable pharmacological properties. This guide provides a foundational understanding of this compound, intended to stimulate further research and development in the pursuit of novel therapeutics. The strategic combination of the piperazine and tetrahydropyran scaffolds offers a compelling avenue for the design of next-generation drug candidates.
References
-
de Oliveira, R., de Freitas, R. M., & de Lima, M. do C. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 143–162. [Link]
-
Clark, C. R., & Deruiter, J. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. [Link]
-
Preu, L., Mamat, C., & Pretze, M. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2493. [Link]
-
The Role of Piperazine Derivatives in Modern Drug Discovery. (2026, January 29). Dakota Pharm. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
-
Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved February 14, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 1-methyl-3-phenyl-4-(4-chlorophenacyl) piperazine. Retrieved February 14, 2026, from [Link]
-
Yılmaz, F., & Saraç, S. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(1), 25-32. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved February 14, 2026, from [Link]
-
K. M. K., & Stoltz, B. M. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(31), 8204–8208. [Link]
-
Rao, D. V. N. S., Dandala, R., Handa, V. K., Sivakumaran, M., & Naidu, A. (2005). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2005(11), 166-173. [Link]
-
Ciaffoni, L., & Ganesan, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786. [Link]
-
PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved February 14, 2026, from [Link]
-
Heravi, M. M., Oskooie, H. A., & Valizadeh, H. (2011). Piperazine, an efficient base catalyst for the one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives. SID, 20(4), 137-140. [Link]
-
(R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine. (n.d.). Naximall. Retrieved February 14, 2026, from [Link]
-
Parmar, V. D., et al. (2021). Synthesis of new tetrahydropyridopyrazine derivatives via continuous flow chemistry approach and their spectroscopic characterization. Journal of the Indian Chemical Society, 98(4), 100021. [Link]
-
PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved February 14, 2026, from [Link]
Sources
- 1. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 5. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. manavchem.com [manavchem.com]
- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperazine synthesis [organic-chemistry.org]
- 9. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
